molecular formula C8H13NO2 B074871 3-Methyl-3-propylpyrrolidine-2,5-dione CAS No. 1497-19-4

3-Methyl-3-propylpyrrolidine-2,5-dione

Cat. No. B074871
CAS RN: 1497-19-4
M. Wt: 155.19 g/mol
InChI Key: VXXGMHKGORIRTK-UHFFFAOYSA-N
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Description

3-Methyl-3-propylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-propylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound’s SMILES string representation is CCCC1(C)CC(=O)NC1=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3-propylpyrrolidine-2,5-dione include a melting point of 76-77 °C (lit.) . The compound’s InChI key is VXXGMHKGORIRTK-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

Research has revealed that derivatives of pyrrolidine diones, including those similar to 3-Methyl-3-propylpyrrolidine-2,5-dione, show promising antimicrobial properties. For instance, a study conducted by Cvetković et al. (2019) synthesized various 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, finding some of these compounds to exhibit significant antifungal activities against a range of test fungi (Cvetković et al., 2019).

Molecular Structure Analysis

The molecular structure and tautomerism of compounds like 3-Methyl-3-propylpyrrolidine-2,5-dione have been a subject of interest. Tenon et al. (2000) investigated the molecular structure of 1-methylpyrrolidine-2,5-dione, a compound structurally related to 3-Methyl-3-propylpyrrolidine-2,5-dione, and discussed its packing stabilized by weak intermolecular hydrogen bonds (Tenon, Carles, & Aycard, 2000).

Synthesis and Biochemical Evaluation

The synthesis and evaluation of 3-Methyl-3-propylpyrrolidine-2,5-dione derivatives have been explored for various biochemical applications. For example, Daly et al. (1986) prepared a series of (aminophenyl)pyrrolidine-2,5-diones, closely related to 3-Methyl-3-propylpyrrolidine-2,5-dione, and evaluated their inhibitory activity toward specific enzyme systems (Daly et al., 1986).

Antioxidant Activity

Hakobyan et al. (2020) investigated the antioxidant activity of N-aminomethyl derivatives of ethosuximide, a compound related to 3-Methyl-3-propylpyrrolidine-2,5-dione. Their study focused on the synthesized compounds' effects on certain blood coagulation system parameters (Hakobyan et al., 2020).

Stereoselective Synthesis

Stereoselective synthesis involving compounds like 3-Methyl-3-propylpyrrolidine-2,5-dione has been a key area of research. Jumali et al. (2017) explored the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate product in the synthesis of natural bioactive compounds (Jumali et al., 2017).

Future Directions

Pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine-2,5-dione, continue to be of interest in drug research and development due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

3-methyl-3-propylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXGMHKGORIRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933705
Record name 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-propylpyrrolidine-2,5-dione

CAS RN

1497-19-4
Record name 3-Methyl-3-propyl-2,5-pyrrolidinedione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methylpropylsuccinimide
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Record name 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one
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Record name 3-methyl-3-propylpyrrolidine-2,5-dione
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